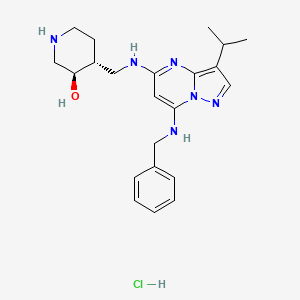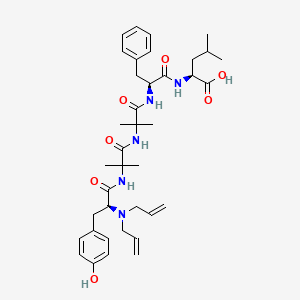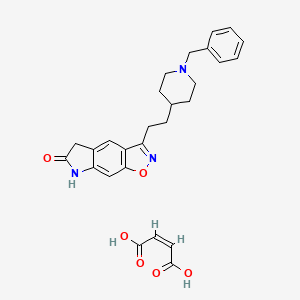![molecular formula C18H14F4N6 B608114 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)
3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inz-5 is a fungal-selective inhibitor of mitochondrial cytochrome bc1. It has shown significant potential in impairing fungal virulence and preventing the evolution of drug resistance . This compound is particularly notable for its enhanced potency and selectivity towards fungi over human cells .
Wissenschaftliche Forschungsanwendungen
Inz-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cytochrome bc1 inhibition and electron transport chain dynamics.
Biology: Investigated for its effects on fungal cell viability and mitochondrial function.
Industry: Explored as a lead compound for developing new antifungal agents and agricultural fungicides.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inz-5 is synthesized through a series of chemical reactions involving indazole derivatives. The synthesis typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .
Industrial Production Methods: The industrial production of Inz-5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at 4°C under nitrogen to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Inz-5 undergoes various chemical reactions, including:
Oxidation: Inz-5 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: Inz-5 can participate in substitution reactions, particularly involving its indazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted indazole compounds .
Wirkmechanismus
Inz-5 exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex, an essential component of the electron transport chain in fungi. This inhibition disrupts mitochondrial respiration, leading to increased intracellular ATP, reactive oxygen species generation, and ultimately fungal cell death . The compound specifically targets the Rieske head domain of the cytochrome bc1 complex, altering its equilibrium and preventing electron transfer .
Similar Compounds:
Strobilurins: Similar to Inz-5, strobilurins inhibit mitochondrial respiration but target a different site within the cytochrome bc1 complex.
Uniqueness: Inz-5 is unique due to its high selectivity for fungal cells over human cells and its ability to prevent the evolution of drug resistance. This makes it a promising candidate for developing new antifungal therapies .
Eigenschaften
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyltetrazol-5-yl)methyl]indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N6/c1-10-4-3-5-12-16(13-8-11(18(20,21)22)6-7-14(13)19)25-28(17(10)12)9-15-23-26-27(2)24-15/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFXWUINPSTPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2CC3=NN(N=N3)C)C4=C(C=CC(=C4)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole (Inz-5) on Candida albicans?
A1: Inz-5 targets Complex III (CIII2) in the electron transport chain of Candida albicans [, ]. Specifically, it binds to CIII2 and alters the conformational equilibrium of the Rieske head domain, which is crucial for the Q cycle and electron transfer []. This disruption ultimately inhibits the function of CIII2, leading to fungicidal activity [].
Q2: How was the interaction between Inz-5 and Candida albicans Complex III studied?
A2: Cryo-electron microscopy (cryoEM) was employed to visualize the interaction between Inz-5 and CIII2 from Candida albicans [, ]. This technique allowed researchers to observe the binding of Inz-5 and its effect on the conformational states of the Rieske head domain within the complex [].
Q3: What is the significance of studying Inz-5 in the context of antifungal therapy?
A3: Inz-5 exhibits synergistic fungicidal activity when administered alongside fungistatic azole drugs []. This synergy makes it a promising candidate for combination therapies to combat fungal infections, particularly those caused by Candida albicans. Further research into its mechanism of action and potential resistance mechanisms is crucial for developing effective antifungal treatments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

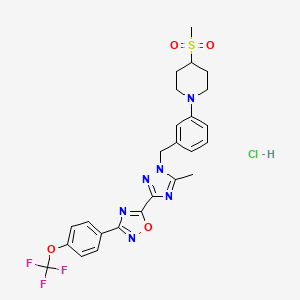



![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)
![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)
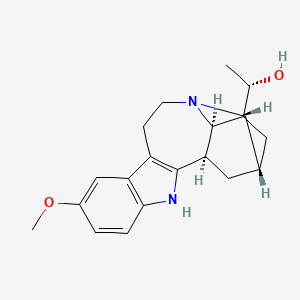
![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)
